![molecular formula C13H6BrF2NS B13474721 4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile is an organic compound that features a bromophenyl group attached to a sulfanyl group, which is further connected to a difluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The aromatic rings in the compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the sulfanyl form.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂), nitrating agents (e.g., HNO₃), and sulfonating agents (e.g., SO₃).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced sulfanyl derivatives.
Scientific Research Applications
4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential biological activities.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile involves its interaction with specific molecular targets. The bromophenyl and difluorobenzonitrile groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity . The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile: Similar structure but with the bromine atom in a different position.
3-[(4-Bromophenyl)sulfanyl]propanoic acid: Contains a propanoic acid group instead of a benzonitrile group.
3-((4-Bromophenyl)sulfanyl)-1-(4-fluorophenyl)-1-propanone: Contains a propanone group and an additional fluorophenyl group.
Uniqueness
4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile is unique due to the specific positioning of the bromophenyl, sulfanyl, and difluorobenzonitrile groups, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H6BrF2NS |
|---|---|
Molecular Weight |
326.16 g/mol |
IUPAC Name |
4-(3-bromophenyl)sulfanyl-3,5-difluorobenzonitrile |
InChI |
InChI=1S/C13H6BrF2NS/c14-9-2-1-3-10(6-9)18-13-11(15)4-8(7-17)5-12(13)16/h1-6H |
InChI Key |
VOYVEQPGNYPDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=C(C=C(C=C2F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
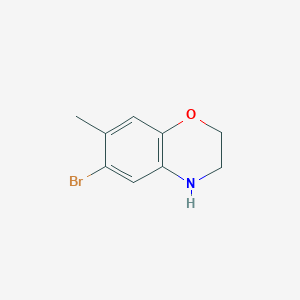
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
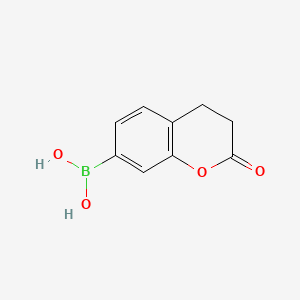
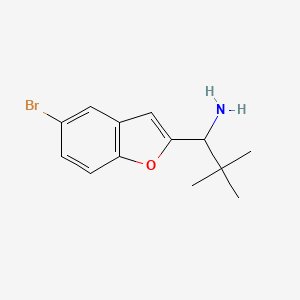
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
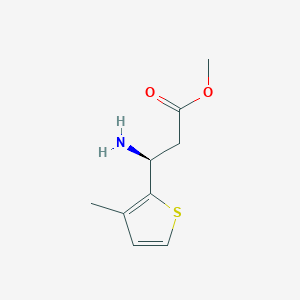
![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)
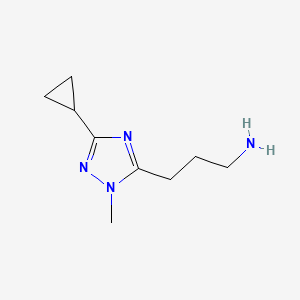
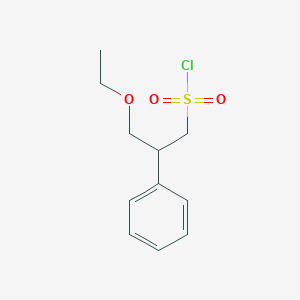
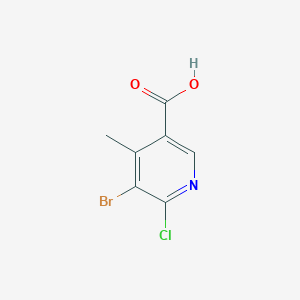
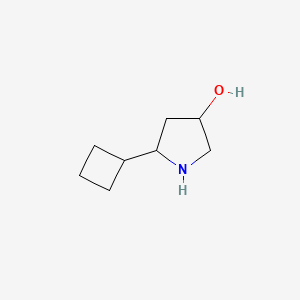
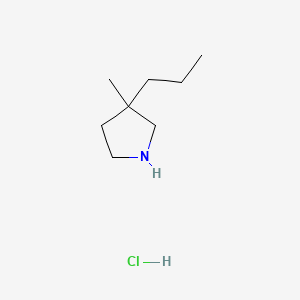
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)
